Ethyl 2-acetylpentanoate

Description

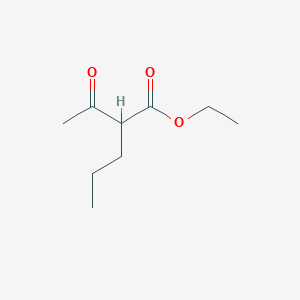

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOACUZAQKMOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870885 | |

| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-28-9 | |

| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylpentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylpentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-propylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-acetylpentanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of β-keto esters, which are valuable intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of ethyl 2-acetylpentanoate through a crossed Claisen condensation of ethyl acetate and ethyl pentanoate. Given that both esters possess α-hydrogens, the challenge of controlling the reaction's selectivity to favor the desired crossed product over self-condensation products is addressed. This guide details a strategic approach utilizing a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to achieve a directed condensation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the successful synthesis and characterization of this compound.

Introduction

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] When the reaction involves two different esters, it is termed a "crossed" Claisen condensation. A significant challenge in crossed Claisen condensations arises when both ester partners are enolizable (i.e., possess α-hydrogens), as this can lead to a mixture of up to four different products, diminishing the synthetic utility of the reaction.[2]

The synthesis of this compound, a β-keto ester with potential applications as a building block in organic synthesis, requires the crossed condensation of ethyl acetate and ethyl pentanoate. Both of these esters have α-hydrogens, making a standard Claisen condensation with a base like sodium ethoxide likely to produce a complex mixture of products.

To overcome this lack of selectivity, a directed Claisen condensation can be employed. This strategy involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively and kinetically deprotonate one of the ester partners, forming its lithium enolate.[3] This pre-formed enolate can then be reacted with the second ester, which acts as the electrophile, to yield the desired crossed product selectively.

This guide will focus on the LDA-mediated crossed Claisen condensation for the synthesis of this compound, providing a detailed experimental protocol and relevant data.

Reaction Mechanism and Strategy

The overall transformation for the synthesis of this compound is as follows:

Figure 1. Overall reaction for the synthesis of this compound.

The key to a successful and selective synthesis is the controlled formation of the enolate of ethyl acetate, followed by its reaction with ethyl pentanoate. The pKa of the α-protons of an ester is approximately 25, requiring a strong base for complete deprotonation. LDA is an ideal choice as it is a very strong, sterically hindered, and non-nucleophilic base, which minimizes side reactions such as nucleophilic attack on the ester carbonyl group.

The reaction proceeds through the following key steps:

-

Enolate Formation: Ethyl acetate is treated with LDA at low temperature (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the lithium enolate of ethyl acetate. This deprotonation is rapid and quantitative.

-

Nucleophilic Acyl Substitution: The pre-formed enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl pentanoate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-keto ester, this compound.

-

Work-up: The reaction is quenched with an acidic solution to neutralize any remaining base and protonate the enolate of the product, if formed.

The logical workflow for this directed Claisen condensation is depicted in the following diagram:

Caption: Experimental workflow for the directed Claisen condensation.

Experimental Protocol

This section provides a detailed, plausible experimental procedure for the synthesis of this compound based on established methods for LDA-mediated crossed Claisen condensations.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume (mL) or Mass (g) |

| Diisopropylamine | 101.19 | 0.717 | 11.0 | 1.55 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 10.0 | 4.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | 50 |

| Ethyl acetate, anhydrous | 88.11 | 0.902 | 10.0 | 1.11 |

| Ethyl pentanoate, anhydrous | 130.18 | 0.877 | 10.0 | 1.48 |

| Saturated aq. NH4Cl solution | - | - | - | 20 |

| Diethyl ether | 74.12 | 0.713 | - | 100 |

| Saturated aq. NaCl solution (brine) | - | - | - | 50 |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | - | - |

Procedure:

-

Preparation of LDA: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.55 mL, 11.0 mmol). The flask is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 15 minutes and then allowed to warm to 0 °C for 15 minutes to ensure complete formation of LDA. The solution is then re-cooled to -78 °C.

-

Enolate Formation: Anhydrous ethyl acetate (1.11 mL, 10.0 mmol) is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the lithium enolate.

-

Crossed Condensation: Anhydrous ethyl pentanoate (1.48 mL, 10.0 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (brine, 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to afford the pure product.

Quantitative Data

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molar Mass | 172.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 225 °C (estimated)[4] |

| Density | 0.948 g/mL[4] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ ~4.2 ppm (q, 2H, -OCH₂CH₃)

-

δ ~3.5 ppm (t, 1H, -CH(C=O)CH₂-)

-

δ ~2.2 ppm (s, 3H, -C(=O)CH₃)

-

δ ~1.6 ppm (m, 2H, -CH₂CH₂CH₃)

-

δ ~1.3 ppm (m, 2H, -CH₂CH₂CH₃)

-

δ ~1.2 ppm (t, 3H, -OCH₂CH₃)

-

δ ~0.9 ppm (t, 3H, -CH₂CH₂CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~203 ppm (C=O, ketone)

-

δ ~170 ppm (C=O, ester)

-

δ ~61 ppm (-OCH₂CH₃)

-

δ ~58 ppm (-CH(C=O)-)

-

δ ~30 ppm (-C(=O)CH₃)

-

δ ~28 ppm (-CH₂CH₂CH₃)

-

δ ~20 ppm (-CH₂CH₂CH₃)

-

δ ~14 ppm (-OCH₂CH₃ and -CH₂CH₂CH₃)

-

-

Mass Spectrometry (EI):

-

Expected m/z fragments: 172 (M⁺), 129 (M⁺ - OCH₂CH₃), 101, 85, 43.

-

Mechanistic Pathway Visualization

The following diagram illustrates the key steps in the directed Claisen condensation for the synthesis of this compound.

Caption: Key mechanistic steps in the LDA-mediated synthesis.

Conclusion

The synthesis of this compound via a crossed Claisen condensation presents a classic challenge in organic synthesis due to the presence of two enolizable ester partners. This guide has detailed a robust and selective method utilizing a directed Claisen condensation approach with lithium diisopropylamide. By pre-forming the lithium enolate of ethyl acetate, the reaction can be controlled to favor the formation of the desired crossed product, this compound. The provided experimental protocol, along with the expected quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. This method highlights the power of kinetic control in achieving high selectivity in reactions that would otherwise be unselective under thermodynamic conditions.

References

Physical and chemical properties of Ethyl 2-acetylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-acetylpentanoate. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound, also known as ethyl 2-propylacetoacetate, is an organic compound with the molecular formula C9H16O3.[1][2] It is a derivative of acetoacetic acid and finds utility as an intermediate in various chemical syntheses.[3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a concise reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [1][2] |

| Molar Mass | 172.22 g/mol | [1][2] |

| Density | 0.9661 g/cm³ (estimate) | [1] |

| Boiling Point | 224 °C (estimate) | [1] |

| Flash Point | 82.4 °C | [1] |

| Vapor Pressure | 0.0934 mmHg at 25°C | [1] |

| Refractive Index | 1.4255 (estimate) | [1] |

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 1540-28-9 | [1][2] |

| InChIKey | VHOACUZAQKMOEQ-UHFFFAOYSA-N | [2] |

| SMILES | CCCC(C(C)=O)C(=O)OCC | [2] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the acetoacetic ester synthesis. This method involves the alkylation of an enolate ion derived from ethyl acetoacetate.[4][5][6]

Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of ethyl acetoacetate.

Caption: Synthesis of this compound.

Experimental Protocol: Acetoacetic Ester Synthesis

This section details a plausible experimental methodology for the synthesis of this compound, based on the principles of the acetoacetic ester synthesis.[4][5][6]

Objective: To synthesize this compound by the alkylation of ethyl acetoacetate with a propyl halide.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

1-Iodopropane (or 1-bromopropane)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Enolate:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add ethyl acetoacetate to the stirred solution via a dropping funnel. The α-hydrogens of ethyl acetoacetate are acidic and will be deprotonated by the ethoxide base to form the nucleophilic enolate.[4][5][6]

-

-

Alkylation:

-

To the enolate solution, add 1-iodopropane dropwise through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

The enolate ion will act as a nucleophile, attacking the electrophilic carbon of the 1-iodopropane in an SN2 reaction, displacing the iodide ion.[4][5] This step forms the carbon-carbon bond, creating the propyl-substituted β-keto ester.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours, or gently heat under reflux to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Safety Information

While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to similar organic esters. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information on related compounds, refer to their respective Safety Data Sheets (SDS).

References

The Versatile Role of Ethyl 2-Acetylpentanoate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetylpentanoate, a β-keto ester, serves as a pivotal building block in organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the reactivity of the α-proton, positioned between two carbonyl groups, which facilitates the formation of a stabilized enolate. This nucleophilic intermediate is central to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions, supported by experimental data and protocols.

Core Reactivity: Enolate Formation and Subsequent Nucleophilic Attack

The primary mechanism underpinning the reactivity of this compound is the formation of a resonance-stabilized enolate anion. The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogen, allowing for its facile abstraction by a suitable base.

This enolate is a potent nucleophile and can participate in a variety of reactions, most notably alkylation and acylation, which are fundamental for building molecular complexity.

Key Organic Reactions and Mechanisms

Alkylation: Formation of α-Substituted β-Keto Esters

The enolate of this compound readily undergoes SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. This reaction is a cornerstone of the acetoacetic ester synthesis, a versatile method for preparing ketones and substituted acetic acids.

Experimental Protocol: Alkylation of this compound

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 eq |

| Sodium Ethoxide (NaOEt) | 1.1 eq |

| Alkyl Halide (e.g., Iodomethane) | 1.2 eq |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Acidic work-up (e.g., dilute HCl) followed by extraction |

| Typical Yield | 70-85% |

Note: The specific conditions and yields can vary depending on the nature of the alkyl halide.

Acylation: Synthesis of β-Diketones

The enolate of this compound can also react with acylating agents, such as acyl chlorides or anhydrides, to form β-diketones. This transformation is crucial for synthesizing 1,3-dicarbonyl compounds, which are important precursors in various heterocyclic syntheses.

Experimental Protocol: Acylation of this compound

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 eq |

| Sodium Hydride (NaH) | 1.1 eq |

| Acyl Chloride (e.g., Acetyl Chloride) | 1.1 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with saturated NH₄Cl solution followed by extraction |

| Typical Yield | 65-80% |

Hantzsch Pyridine Synthesis

This compound can serve as the β-ketoester component in the Hantzsch pyridine synthesis, a multi-component reaction that provides access to dihydropyridines and pyridines. These heterocyclic scaffolds are prevalent in many biologically active molecules. The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate).[1][2][3]

Experimental Protocol: Hantzsch-type Synthesis with this compound

| Reagent/Parameter | Quantity/Condition |

| This compound | 2.0 eq |

| Aldehyde | 1.0 eq |

| Ammonium Acetate | 1.2 eq |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 60-75% |

Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction provides a route to synthesize hydrazones from β-keto esters and aryl diazonium salts.[4][5][6][7] This reaction is significant as the resulting hydrazones are valuable intermediates for the synthesis of indoles via the Fischer indole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-acetylpentanoate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the predicted spectroscopic data for Ethyl 2-acetylpentanoate (CAS No: 1540-28-9). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on characteristic values for β-keto esters and data from structurally similar molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~ 0.9 | Triplet (t) | 3H |

| b | ~ 1.6 | Sextet | 2H |

| c | ~ 1.9 | Triplet (t) | 2H |

| d | ~ 2.2 | Singlet (s) | 3H |

| e | ~ 3.4 | Triplet (t) | 1H |

| f | ~ 4.2 | Quartet (q) | 2H |

| g | ~ 1.3 | Triplet (t) | 3H |

Figure: Chemical structure of this compound with proton assignments for ¹H NMR.

Figure: Chemical structure of this compound with proton assignments for ¹H NMR.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted in deuterochloroform (CDCl₃).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~ 203 |

| C=O (Ester) | ~ 170 |

| C H (α-carbon) | ~ 58 |

| O-C H₂ (Ester) | ~ 61 |

| C H₂ (Propyl) | ~ 45 |

| C H₂ (Propyl) | ~ 20 |

| C H₃ (Propyl) | ~ 14 |

| C H₃ (Acetyl) | ~ 30 |

| C H₃ (Ester) | ~ 14 |

Predicted Infrared (IR) Spectroscopy Data

As a β-keto ester, this compound is expected to exhibit two distinct carbonyl stretching frequencies.[1][2]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Ketone) | ~ 1720 | Strong |

| C=O stretch (Ester) | ~ 1740 | Strong |

| C-O stretch | 1000 - 1300 | Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted based on electron ionization (EI), which is expected to cause significant fragmentation.[3][4][5]

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]⁺˙ (Molecular Ion) | - |

| 129 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 127 | [M - OC₂H₅]⁺ | Loss of ethoxy group |

| 101 | [M - C₄H₇O]⁺ or [C₅H₉O₂]⁺ | α-cleavage or McLafferty rearrangement |

| 88 | [C₄H₈O₂]⁺˙ | McLafferty rearrangement |

| 71 | [C₄H₇O]⁺ | α-cleavage |

| 43 | [CH₃CO]⁺ | α-cleavage (Base Peak) |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation [6][7]

-

Weigh approximately 5-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Instrument Setup [8]

-

The ¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer operating at a minimum of 300 MHz for ¹H.

-

The instrument's magnetic field should be shimmed to homogeneity using the sample.

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.

2.1.3. Data Acquisition [7][8]

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, co-added to improve signal-to-noise.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.

-

2.1.4. Data Processing [7]

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid) [9][10]

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

2.2.2. Data Acquisition [11]

-

Perform a background scan with the empty salt plates in the spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to enhance the signal-to-noise ratio.

2.2.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

2.3.1. Sample Introduction [12][13]

-

The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct infusion if the sample is pure.

-

The sample is volatilized in a heated inlet before entering the ion source.

2.3.2. Ionization (Electron Ionization - EI) [14][15][16]

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙) and causing extensive fragmentation.

2.3.3. Mass Analysis and Detection [14]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of the target compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted mass spectral fragmentation pattern for this compound.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.latech.edu [chem.latech.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. sc.edu [sc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. youtube.com [youtube.com]

- 12. as.uky.edu [as.uky.edu]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hydrolysis of Ethyl 2-acetylpentanoate to 2-acetylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl 2-acetylpentanoate to its corresponding carboxylic acid, 2-acetylpentanoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the elaboration of more complex molecular architectures relevant to pharmaceutical and materials science research. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant quantitative data for this conversion.

Introduction

The hydrolysis of esters is a cornerstone of organic chemistry, with saponification, the base-mediated hydrolysis, being a widely utilized method due to its efficiency and generally high yields. This compound, a β-keto ester, is susceptible to hydrolysis under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification then furnishes the final product, 2-acetylpentanoic acid. β-Keto acids are notable for their potential for subsequent decarboxylation upon heating, a factor to consider in the purification and handling of the product.

Reaction Principle and Mechanism

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt. The final step involves the protonation of the carboxylate salt with a strong acid to yield the desired 2-acetylpentanoic acid.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and products of this hydrolysis reaction.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound | C9H16O3 | 172.22 | Colorless liquid | ~208 |

| 2-Acetylpentanoic acid | C7H12O3 | 144.17 | Not available | Not available |

Table 2: Typical Reaction Parameters for Saponification

| Parameter | Value |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Ethanol/Water or Methanol/Water mixture |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 6 hours |

| Work-up | Acidification with a strong acid (e.g., HCl) |

| Typical Yield | > 90% |

Experimental Protocol

This section provides a detailed methodology for the hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (5-10 mL per gram of ester).

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (1.5 - 2.0 equivalents) in a minimal amount of deionized water and add it to the stirred solution of the ester.

-

Hydrolysis: Heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed. This typically takes 2 to 6 hours.

-

Work-up - Solvent Removal and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. The formation of a precipitate or an oily layer of the carboxylic acid may be observed.

-

Product Isolation: Extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetylpentanoic acid.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Visualizations

Diagram 1: Chemical Reaction Workflow

Caption: Experimental workflow for the hydrolysis of this compound.

Diagram 2: Logical Relationship of Saponification

Caption: Logical steps in the saponification of an ester.

Conclusion

The base-catalyzed hydrolysis of this compound provides a reliable and high-yielding route to 2-acetylpentanoic acid. The procedure is straightforward, employing common laboratory reagents and techniques. Careful control of the acidification step and appropriate purification methods are crucial for obtaining a high-purity product. This fundamental transformation serves as a valuable tool for synthetic chemists in the construction of diverse molecular targets.

An In-depth Technical Guide on the Thermal Decomposition and Stability of Ethyl 2-acetylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetylpentanoate is a β-keto ester with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the thermal decomposition of this compound. It includes postulated decomposition pathways, hypothetical quantitative data based on structurally similar compounds, and detailed experimental protocols for key analytical techniques.

Introduction

This compound, a derivative of ethyl acetoacetate, belongs to the class of β-keto esters. These compounds are known for their synthetic versatility, largely due to the reactivity of the methylene group flanked by two carbonyl functionalities. The thermal behavior of β-keto esters is of significant interest as it dictates their processing limits and potential degradation products, which can be critical in applications such as drug synthesis where purity and stability are paramount.

The thermal decomposition of esters can proceed through various mechanisms, including syn-elimination and radical chain reactions. For β-keto esters, additional pathways such as decarboxylation, particularly after hydrolysis to the corresponding β-keto acid, are also prominent. This guide will explore these potential degradation routes and the analytical methods used to elucidate them.

Postulated Thermal Decomposition Pathways

The thermal degradation of this compound is likely to proceed through several key pathways, primarily influenced by the β-keto ester functionality. The most probable decomposition routes are:

-

Decarboxylation upon Hydrolysis: In the presence of water, even trace amounts at elevated temperatures, this compound can hydrolyze to 2-acetylpentanoic acid. As a β-keto acid, this intermediate is highly susceptible to decarboxylation, yielding 2-pentanone and carbon dioxide.[1]

-

Ketene Formation: At higher temperatures, a common pathway for esters is the elimination of an alcohol to form a ketene. In this case, the elimination of ethanol would lead to the formation of an acylketene intermediate.

-

Radical Scission: At very high temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of various smaller radical species that can then recombine or undergo further reactions to form a complex mixture of smaller molecules.

Quantitative Data Summary

Due to the lack of specific published experimental data for this compound, the following tables present hypothetical quantitative data based on typical values for structurally related β-keto esters. These tables are intended to provide a comparative framework for researchers.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset Decomposition Temp. (Tonset) | 180 - 200 °C | 10 °C/min, Nitrogen |

| Temperature at Max. Mass Loss Rate (Tpeak) | 220 - 240 °C | 10 °C/min, Nitrogen |

| Mass Loss at Tpeak | 40 - 50 % | 10 °C/min, Nitrogen |

| Final Residue at 600 °C | < 5 % | 10 °C/min, Nitrogen |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Conditions |

| Boiling Point | ~215 °C | Standard Pressure |

| Endothermic Peak (Decomposition) | 210 - 230 °C | 10 °C/min, Nitrogen |

| Enthalpy of Decomposition (ΔHdecomp) | 100 - 150 J/g | 10 °C/min, Nitrogen |

Table 3: Hypothetical Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data

| Pyrolysis Temp. | Major Degradation Products | Minor Degradation Products |

| 300 °C | 2-Pentanone, Ethanol, Carbon Dioxide | Ethyl pentanoate, Acetic acid |

| 500 °C | Ethene, Propene, Carbon Monoxide | Methane, Ethane, Propanone |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the thermal analysis of liquid organic compounds.[2][3][4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[2]

Procedure:

-

Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed into an alumina crucible.[2]

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative degradation.[2]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[5]

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the first derivative of the TGA curve, DTG), and the percentage of residual mass.[6]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as boiling and decomposition.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).

Procedure:

-

Sample Preparation: A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum pan. A small pinhole is made in the lid to allow for the escape of volatile decomposition products.[3]

-

Instrument Setup: An empty, hermetically sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[3]

-

Thermal Program: The sample and reference are heated from ambient temperature to approximately 300 °C at a constant heating rate of 10 °C/min.[7]

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. The peak temperature and the enthalpy of these transitions are calculated.[8]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound at specific temperatures.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Model 6200 Pyroprobe with a Shimadzu GCMS-QP2020 NX or similar).[9]

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (e.g., helium). The pyrolysis products are swept into the GC injection port.[10]

-

Gas Chromatography: The volatile decomposition products are separated on a capillary column (e.g., a non-polar DB-5ms column). A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.[11]

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound is depicted in the following diagram.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. epfl.ch [epfl.ch]

- 3. Differential Scanning Calorimetry Analysis [intertek.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Request Rejected [emsl.pnnl.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Technical Guide: Ethyl 2-acetylpentanoate (CAS 1540-28-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylpentanoate, with the CAS number 1540-28-9, is a β-keto ester that serves as a versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring both ketone and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences. While specific detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide provides representative methodologies for the synthesis and evaluation of biological activities of β-keto esters.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and identifying properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Density | 0.9661 g/cm³ (estimate) | [2] |

| Boiling Point | 224 °C (estimate) | [2] |

| Flash Point | 82.4 °C | [2] |

| Refractive Index | 1.4255 (estimate) | [2] |

| Physical Form | Liquid | |

| Purity | >95% |

Table 2: Identification

| Identifier | Value | Reference |

| CAS Number | 1540-28-9 | [2][3] |

| IUPAC Name | This compound | [4] |

| InChI | 1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 | |

| InChIKey | VHOACUZAQKMOEQ-UHFFFAOYSA-N | [4] |

| SMILES | CCCC(C(=O)C)C(=O)OCC | [4] |

| MFCD Number | MFCD00048563 | [3] |

Table 3: Spectroscopic Data (Representative for β-keto esters)

| Spectroscopy | Characteristic Peaks/Signals |

| IR (Infrared) | Strong C=O stretching vibrations for the ketone and ester groups typically appear in the range of 1700-1750 cm⁻¹. C-O stretching vibrations for the ester are usually observed between 1100-1300 cm⁻¹.[5][6] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The α-proton is typically found between δ 3.0-3.5 ppm. The protons of the ethyl ester group (CH₂ and CH₃) and the acetyl group (CH₃) will have characteristic shifts and splitting patterns. The propyl group will also show distinct signals. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The carbonyl carbons of the ketone and ester are the most downfield signals, typically appearing between δ 160-210 ppm. The α-carbon is usually found around δ 50-60 ppm.[7] |

| MS (Mass Spectrometry) | The molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for esters would be expected. |

Synthesis and Reactivity

β-Keto esters like this compound are valuable synthetic intermediates due to the reactivity of the dicarbonyl moiety and the acidic α-proton.

General Synthesis Routes

Two primary methods for the synthesis of β-keto esters are the Claisen condensation and the acylation of enolates.

-

Claisen Condensation: This method involves the condensation of an ester with another ester or a ketone in the presence of a strong base. For this compound, this could potentially involve the crossed Claisen condensation of ethyl pentanoate and ethyl acetate.

-

Acylation of Ketone Enolates: Ketones can be deprotonated to form an enolate, which can then be acylated with an appropriate reagent like ethyl chloroformate.[8]

The following diagram illustrates a general synthetic approach and key reactions of this compound.

Representative Experimental Protocol: Synthesis of a β-Keto Ester via Acylation of a Ketone

The following is a general procedure for the synthesis of β-keto esters from ketones and ethyl chloroformate, which could be adapted for the synthesis of this compound.[8]

Materials:

-

Ketone (e.g., 2-pentanone)

-

Toluene

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in toluene)

-

Ethyl chloroformate

-

Acetic acid

-

Ethanol

Procedure:

-

To a solution of the ketone (10 mmol) in toluene (15 mL) at 0 °C under an inert atmosphere, add LiHMDS (1.0 M solution in toluene, 11 mmol) quickly via syringe.

-

Stir the reaction mixture at 0 °C for 10 minutes.

-

Add ethyl chloroformate (11 mmol) quickly.

-

Allow the reaction mixture to slowly warm to room temperature over 10 minutes and continue stirring for an additional 10 minutes.

-

The reaction can be quenched by the addition of acetic acid.

-

The crude product can be purified by distillation or chromatography.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a variety of organic compounds.[1] Its utility is particularly noted in the construction of more complex molecules, including those with potential biological activity.

Chemical Intermediate

The dual functionality of β-keto esters allows for selective reactions at multiple sites. The acidic α-proton can be removed to form a nucleophilic enolate, which can participate in alkylation and acylation reactions, extending the carbon chain. The ketone and ester carbonyls are electrophilic and can be targeted by nucleophiles. The ketone can be selectively reduced, and the ester can be hydrolyzed or transesterified. This reactivity makes this compound a useful starting material for the synthesis of substituted ketones, heterocyclic compounds, and other complex organic molecules.

Potential Biological Activities

While specific studies on the biological activities of this compound are limited, the β-keto ester moiety is present in various biologically active molecules. Research on other β-keto esters has suggested potential antimicrobial and anti-inflammatory properties.[1][9][10]

-

Antimicrobial Activity: Some β-keto esters have been shown to exhibit antibacterial and antifungal activity.[8][10] The mechanism may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

-

Anti-inflammatory Activity: Certain functionalized δ-hydroxy-β-keto esters have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase.[9][11]

Representative Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following protocol is a general method for assessing the antibacterial activity of a compound.[12]

Materials:

-

Test compound (this compound)

-

Solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Standard antibiotic (e.g., ciprofloxacin)

-

Sterile cork borer (6 mm)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Inoculate the surface of the nutrient agar plates evenly with the test bacterial strain using a sterile cotton swab.

-

Create wells in the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 20 µL) of the test compound solution, the solvent control, and the standard antibiotic solution into separate wells.

-

Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is indicative of the antimicrobial activity.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information

| Hazard | Description | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501 |

Conclusion

This compound is a valuable and versatile β-keto ester with significant potential as a building block in organic synthesis. Its rich chemistry allows for the construction of a wide array of more complex molecules. While research into its specific biological activities is still emerging, the known antimicrobial and anti-inflammatory properties of the broader class of β-keto esters suggest that it may be a promising scaffold for the development of new therapeutic agents. Further investigation into the specific synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. Buy this compound | 1540-28-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound [stenutz.eu]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties | CoLab [colab.ws]

- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Starting Materials for Beta-Ketoester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ketoesters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and specialty chemicals. Their unique bifunctional nature, possessing both a ketone and an ester group separated by a methylene unit, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary starting materials and synthetic strategies for the preparation of beta-ketoesters, with a focus on experimental methodologies and quantitative data to aid in synthetic planning and optimization.

Claisen Condensation: A Classic Approach from Ester Starting Materials

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a fundamental method for synthesizing β-ketoesters from simple ester precursors. The reaction involves the base-mediated self-condensation of an enolizable ester, where one molecule acts as a nucleophile (after deprotonation to its enolate) and a second molecule serves as the electrophile.

Core Starting Materials:

-

Enolizable Esters: The key requirement for the ester acting as the nucleophile is the presence of at least one α-hydrogen. Common examples include ethyl acetate, ethyl propanoate, and other aliphatic esters.[1]

-

Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide (NaOEt) in ethanol is a classic choice, where the alkoxide matches the alcohol portion of the ester to prevent transesterification.[2] Sodium hydride (NaH) is another effective base.

-

Non-enolizable Esters (for Crossed Claisen Condensation): In crossed Claisen condensations, an enolizable ester is reacted with a non-enolizable ester (lacking α-hydrogens) to afford a single major product. Examples include ethyl benzoate, ethyl formate, and diethyl carbonate.[3]

Reaction Mechanism & Workflow

The general mechanism involves the deprotonation of the enolizable ester to form a resonance-stabilized enolate, which then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-ketoester.

Experimental Protocol: Synthesis of Ethyl Acetoacetate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.0 mol) and dry ethanol (250 mL).

-

Addition of Ester: Ethyl acetate (2.0 mol) is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2 hours.

-

Workup: The reaction mixture is cooled, and the product is precipitated as its sodium salt. The salt is filtered, washed with cold ethanol, and then dissolved in water.

-

Acidification and Extraction: The aqueous solution is acidified with dilute acetic acid, leading to the formation of ethyl acetoacetate, which separates as an oil. The product is extracted with diethyl ether.

-

Purification: The ethereal extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Quantitative Data: Substrate Scope of the Claisen Condensation

| Enolizable Ester | Non-enolizable Ester/Acylating Agent | Product | Yield (%) |

| Ethyl acetate | Ethyl acetate | Ethyl acetoacetate | 75-80 |

| Ethyl propanoate | Ethyl propanoate | Ethyl 2-methyl-3-oxopentanoate | 70-75 |

| Ethyl acetate | Ethyl benzoate | Ethyl benzoylacetate | 65-70 |

| Ethyl acetate | Diethyl carbonate | Diethyl 2-acetylmalonate | 60-65 |

Acylation of Ketones and Enolates: A Versatile Route

The direct acylation of pre-formed ketone enolates or the in-situ generation of enolates in the presence of an acylating agent provides a powerful and flexible method for the synthesis of β-ketoesters. This approach allows for the construction of a wide variety of substituted β-ketoesters.

Core Starting Materials:

-

Ketones: Acyclic, cyclic, and aromatic ketones with at least one α-hydrogen are suitable substrates.

-

Acylating Agents: A range of acylating agents can be employed, including:

-

Bases: Strong bases are required to generate the ketone enolate. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium ethoxide (NaOEt).

Reaction Mechanism & Workflow

The ketone is first deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the acylating agent, leading to the formation of the β-ketoester after a subsequent workup.

Experimental Protocol: Synthesis of 2-Ethoxycarbonylcyclohexanone

-

Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with dry tetrahydrofuran (THF) (100 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise to generate lithium diisopropylamide (LDA).

-

Enolate Formation: Cyclohexanone (1.0 eq) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Acylation: Ethyl chloroformate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Quantitative Data: Substrate Scope for Ketone Acylation

| Ketone | Acylating Agent | Base | Yield (%) |

| Acetophenone | Ethyl benzoate | NaH | 70-75 |

| Cyclopentanone | Diethyl carbonate | NaH | 80-85 |

| 2-Pentanone | Ethyl chloroformate | LDA | 75-80 |

| Propiophenone | Ethyl acetate | NaNH2 | 60-65 |

The Meldrum's Acid Route: A Highly Versatile Precursor

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic diester that serves as an excellent starting material for the synthesis of a wide variety of β-ketoesters. Its high acidity allows for easy deprotonation and subsequent acylation.

Core Starting Materials:

-

Meldrum's Acid: The key cyclic diester precursor.

-

Acylating Agents: Acid chlorides are commonly used to acylate the enolate of Meldrum's acid.

-

Condensing Agents (for use with carboxylic acids): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction directly from carboxylic acids.[6]

-

Alcohols: A variety of primary, secondary, and tertiary alcohols can be used to open the acylated Meldrum's acid ring to form the desired β-ketoester.[2][7]

Reaction Mechanism & Workflow

Meldrum's acid is deprotonated, and the resulting enolate is acylated. The acylated Meldrum's acid is then refluxed with an alcohol, which opens the ring and, after decarboxylation, yields the β-ketoester.

References

- 1. fiveable.me [fiveable.me]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization [organic-chemistry.org]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of Ethyl 2-acetylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylpentanoate, a key intermediate in various organic syntheses, presents a solubility profile crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines theoretical principles of solubility for esters with available data on analogous compounds to predict its solubility characteristics. Furthermore, a detailed experimental protocol for the precise quantitative determination of its solubility is provided.

Predicted Solubility of this compound

The principle of "like dissolves like" is the primary determinant of solubility. This compound is an ester with a molecular formula of C9H16O3. Its structure contains both polar (the two carbonyl groups and the ester linkage) and non-polar (the ethyl and propyl hydrocarbon chains) regions. This dual character governs its interaction with different solvents.

Esters are generally soluble in a wide array of organic solvents.[1][2] Shorter-chain esters exhibit some solubility in water due to the potential for hydrogen bonding between the lone pairs of electrons on their oxygen atoms and the hydrogen atoms of water molecules.[3][4] However, as the carbon chain length increases, the non-polar character of the molecule becomes more dominant, leading to decreased water solubility.[3] Given its nine-carbon backbone, this compound is expected to have very low solubility in water.

Conversely, its significant non-polar character suggests good solubility to complete miscibility in most organic solvents. This is supported by data on similar esters like ethyl acetoacetate, which is reported to be miscible with common organic solvents.[5]

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents at ambient temperature and pressure.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Ethanol | Polar Protic | Miscible | The hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygens of the ester, and its ethyl group has favorable non-polar interactions. |

| Methanol | Polar Protic | Miscible | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, and its small size allows for effective solvation. |

| Acetone | Polar Aprotic | Miscible | Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for esters. |

| Diethyl Ether | Non-polar | Miscible | As a relatively non-polar solvent, diethyl ether will readily dissolve the non-polar hydrocarbon portions of this compound. |

| Ethyl Acetate | Polar Aprotic | Miscible | Being an ester itself, ethyl acetate has very similar intermolecular forces to this compound, leading to high miscibility.[2] |

| Dichloromethane | Polar Aprotic | Miscible | A versatile polar aprotic solvent that can effectively solvate a wide range of organic compounds, including esters. |

| Chloroform | Polar Aprotic | Miscible | Similar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds. |

| Toluene | Non-polar | Soluble to Miscible | The non-polar aromatic nature of toluene will favorably interact with the alkyl chains of the ester. |

| Hexane | Non-polar | Soluble | As a non-polar alkane, hexane will primarily interact with the non-polar parts of the molecule. While solubility is expected to be good, it might be slightly less than in more polar organic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method, based on the equilibrium solubility measurement technique, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-acetylpentanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-acetylpentanoate, a versatile β-ketoester, in the construction of various biologically relevant heterocyclic scaffolds. The protocols detailed herein are foundational for the synthesis of pyridines, pyrazoles, pyrimidines, and coumarins. While specific quantitative data for this compound is limited in the literature, the following protocols have been adapted from well-established procedures for the closely related and widely used ethyl acetoacetate. Researchers should consider these protocols as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a robust multi-component reaction for the formation of dihydropyridines and pyridines, which are core structures in many pharmaceutical agents, notably calcium channel blockers.[1][2] The reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-ketoester.[1][3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate analogue

-

Materials:

-

This compound (2.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol.

-

Quantitative Data for Analogue Hantzsch Pyridine Synthesis

The following table summarizes the results for the Hantzsch synthesis using the analogue ethyl acetoacetate under various conditions.

| Aldehyde | β-ketoester | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid, ultrasonic irradiation in aqueous micelles | Not Specified | 96 | [3] |

| 2-Methoxybenzaldehyde | Methyl acetoacetate | Reflux in isopropanol | 22 h | 37.8 | [4] |

| 4-Methoxybenzaldehyde | Methyl acetoacetate | Not Specified | 84 h | 15.3 | [4] |

| 3-Methoxybenzaldehyde | Methyl acetoacetate | Not Specified | 84 h | 28.8 | [4] |

Logical Relationship Diagram: Hantzsch Pyridine Synthesis

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[5] A common synthetic route involves the condensation of a β-ketoester with hydrazine or its derivatives.[5][6] The reaction of this compound with hydrazine hydrate is expected to yield 3-propyl-4-methyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 3-propyl-4-methyl-1H-pyrazol-5(4H)-one

-

Materials:

-

This compound (10 mmol)

-

Hydrazine hydrate (10 mmol)

-

Absolute Ethanol (25 mL)

-

-

Procedure:

-

Dissolve this compound (10 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (10 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data for Analogue Pyrazole Synthesis

The following table presents data for the synthesis of pyrazole derivatives from the analogue ethyl acetoacetate.

| Hydrazine Derivative | β-ketoester | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Hydrazine hydrate | Ethyl acetoacetate | Ethanol, reflux | Not Specified | 89 | [7] |

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO, green protocol | Short | 95 | [8] |

| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Not Specified | 63 | [8] |